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Abstract
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein

kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.

ERK2-IN-4, also known as Compound 76, is a cell-permeable, non-ATP competitive inhibitor of

ERK2. It represents a novel class of inhibitors that function by binding to the substrate docking

domain of ERK2, thereby selectively preventing the interaction with and phosphorylation of

downstream substrates, such as Rsk-1 and Elk-1, without affecting the kinase's intrinsic

catalytic activity or its activation by upstream kinases like MEK1/2. This technical guide

provides a comprehensive overview of ERK2-IN-4, including its chemical properties,

mechanism of action, quantitative biological data, and detailed experimental protocols for its

characterization.

Introduction
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates a multitude of

cellular processes, including proliferation, differentiation, survival, and apoptosis. The terminal

kinases in this pathway, ERK1 and ERK2, are key effectors that phosphorylate a wide array of

cytoplasmic and nuclear substrates. Hyperactivation of the ERK pathway, often driven by

mutations in upstream components like RAS and BRAF, is a hallmark of many cancers, making

it a prime target for therapeutic intervention.
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Traditional kinase inhibitors have predominantly targeted the highly conserved ATP-binding

pocket. However, this approach can lead to off-target effects and the development of

resistance. ERK2-IN-4 (Compound 76) circumvents these challenges by employing a distinct

mechanism of action. It was identified through computer-aided drug design (CADD) to

specifically disrupt protein-protein interactions between ERK2 and its substrates. This allosteric

inhibition offers the potential for greater selectivity and a different resistance profile compared

to ATP-competitive inhibitors.

Chemical Properties and Structure
ERK2-IN-4 is a thiazolidinedione derivative with the following chemical identity:

Systematic Name: 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione,

hydrochloride

Synonyms: ERK Inhibitor, Compound 76

CAS Number: 1049738-54-6[1]

Molecular Formula: C₁₄H₁₆N₂O₃S · HCl[2][3][4]

Molecular Weight: 328.81 g/mol [2][3]

Chemical Structure:

Mechanism of Action
ERK2-IN-4 functions as a non-ATP-competitive inhibitor of ERK2.[5] It binds to a region near

the substrate docking domain, also known as the D-recruitment site (DRS), on the ERK2

protein.[6] This binding event allosterically hinders the interaction of ERK2 with its downstream

substrates that possess a D-domain, such as Ribosomal S6 Kinase 1 (Rsk-1) and ETS-like

transcription factor 1 (Elk-1).[1][6]

Crucially, ERK2-IN-4 does not inhibit the intrinsic catalytic activity of ERK2, nor does it prevent

the phosphorylation and activation of ERK2 by its upstream activator, MEK1/2.[1][2] This

targeted disruption of substrate recognition provides a selective mode of inhibition, focusing on

the downstream signaling events mediated by specific ERK2 substrates.
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digraph "ERK2_IN_4_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho,
nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10,
fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

Quantitative Biological Data
The biological activity of ERK2-IN-4 has been characterized through various in vitro and cell-

based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Activity
Parameter Target Value Assay Type Reference

Kd ERK2 5 µM
Fluorescence

Quenching
[1][2]

Table 2: Anti-proliferative Activity (IC50)
Cell Line Cancer Type IC50 Reference

HeLa Cervical Cancer 15-20 µM [2]

A549 Lung Carcinoma 25 µM [2]

SUM-159
Breast Cancer (ER-

negative)
Not specified [2]

HT1080 Fibrosarcoma Not specified [2]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the

characterization of ERK2-IN-4.

In Silico Screening for ERK2 Docking Domain Inhibitors
The identification of ERK2-IN-4 (Compound 76) was facilitated by a computer-aided drug

design approach targeting a polar cleft within the D-recruitment site of unphosphorylated

ERK2.

Software: DOCK 4.0
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Target Structure: Crystal structure of unphosphorylated ERK2.

Screening Library: A database of over 800,000 commercially available small molecules.

Methodology:

A virtual screen was performed to identify compounds with the potential to bind to a polar

cleft between the common docking (CD) domain and the ED (Glu-Asp) site of the ERK2 D-

recruitment site.

Compounds were scored based on their predicted binding energy and steric

complementarity to the target site.

A subset of high-scoring compounds was selected for biological evaluation.

digraph "In_Silico_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124",
fillcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368"];

Fluorescence Quenching Assay for ERK2 Binding
This assay measures the direct binding of a compound to ERK2 by monitoring changes in the

intrinsic tryptophan fluorescence of the protein.

Instrumentation: Spectrofluorometer

Reagents:

Recombinant human ERK2 protein

ERK2-IN-4 (or other test compounds) dissolved in DMSO

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Methodology:

A solution of ERK2 (typically 0.5-1 µM) in assay buffer is placed in a quartz cuvette.
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The intrinsic tryptophan fluorescence is excited at 295 nm, and the emission spectrum is

recorded from 300 to 400 nm.

Aliquots of a concentrated stock solution of ERK2-IN-4 are titrated into the ERK2 solution.

After each addition, the solution is allowed to equilibrate, and the fluorescence emission

spectrum is recorded.

The decrease in fluorescence intensity at the emission maximum (around 340 nm) is

plotted against the concentration of ERK2-IN-4.

The dissociation constant (Kd) is calculated by fitting the binding curve to a suitable model

(e.g., a one-site binding model).

In Vitro Kinase Assay for Substrate Phosphorylation
This assay determines the effect of ERK2-IN-4 on the ability of active ERK2 to phosphorylate

its substrates, Rsk-1 and Elk-1.

Reagents:

Active recombinant ERK2

Recombinant Rsk-1 or Elk-1 substrate

MEK1 (for ERK2 activation, if starting with inactive ERK2)

[γ-³²P]ATP

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM

ATP)

ERK2-IN-4 dissolved in DMSO

Methodology:

Active ERK2 is incubated with the substrate (Rsk-1 or Elk-1) in the kinase assay buffer.
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ERK2-IN-4 or DMSO (vehicle control) is added to the reaction mixture at various

concentrations.

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.

The reaction is terminated by adding SDS-PAGE loading buffer.

The samples are resolved by SDS-PAGE.

The gel is dried, and the incorporation of ³²P into the substrate is visualized and quantified

by autoradiography and densitometry.

Cell Proliferation Assay
This assay evaluates the effect of ERK2-IN-4 on the growth of cancer cell lines.

Cell Lines: HeLa, A549, SUM-159, HT1080

Reagents:

Complete cell culture medium

ERK2-IN-4

A reagent for quantifying cell viability (e.g., MTT, WST-1, or CellTiter-Glo®)

Methodology:

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere

overnight.

The culture medium is replaced with fresh medium containing various concentrations of

ERK2-IN-4 or DMSO as a vehicle control.

The cells are incubated for a specified period (e.g., 72 hours).
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The cell viability reagent is added to each well according to the manufacturer's

instructions.

The absorbance or luminescence is measured using a plate reader.

The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀

value is calculated from the dose-response curve.

Western Blot Analysis of ERK Pathway Signaling
This technique is used to assess the phosphorylation status of key proteins in the ERK

signaling pathway in cells treated with ERK2-IN-4.

Cell Lines: HeLa or other relevant cell lines.

Reagents:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Primary antibodies against:

Phospho-ERK1/2 (Thr202/Tyr204)

Total ERK1/2

Phospho-Rsk-1 (e.g., Thr573)

Total Rsk-1

Phospho-Elk-1 (e.g., Ser383)

Total Elk-1

A loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.
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Methodology:

Cells are treated with ERK2-IN-4 or DMSO for the desired time.

Cells are lysed, and the protein concentration of the lysates is determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated

with the primary antibody overnight at 4°C.

The membrane is washed and incubated with the appropriate HRP-conjugated secondary

antibody.

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

The band intensities are quantified using densitometry software.

Signaling Pathway Perturbation
ERK2-IN-4 selectively inhibits the downstream signaling of ERK2 by preventing the

phosphorylation of its substrates. This leads to the inhibition of cellular processes that are

dependent on these specific substrate-mediated pathways, such as cell proliferation.

digraph "ERK_Pathway_Perturbation" { graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];

Conclusion
ERK2-IN-4 (Compound 76) is a valuable research tool for studying the specific roles of ERK2-

mediated substrate phosphorylation in various cellular processes. Its non-ATP competitive

mechanism of action, which targets the substrate docking domain, provides a unique approach

to modulating the MAPK/ERK pathway. This technical guide has summarized the key chemical

and biological properties of ERK2-IN-4 and provided detailed experimental protocols to

facilitate its use in research and drug discovery. The selectivity of this compound for disrupting
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protein-protein interactions rather than catalytic activity highlights a promising strategy for the

development of next-generation kinase inhibitors with potentially improved therapeutic

windows. Further studies to define its broader selectivity profile and in vivo efficacy are

warranted to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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